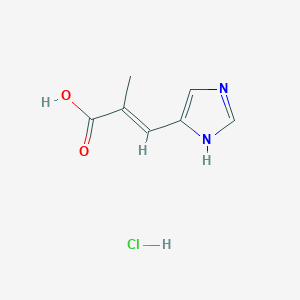

3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride

Description

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRMSHRZOSHSFK-DPZBITMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CN=CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CN=CN1)/C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs oxidative condensation reactions. For instance, ketones and amidines can be oxidized using molecular oxygen to form diketones, which then cyclize under basic conditions to produce the desired imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.

Substitution: The imidazole ring allows for substitution reactions, where hydrogen atoms can be replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various bases for dehydrative cyclization. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the imidazole ring .

Major Products

The major products formed from these reactions include disubstituted imidazoles, which can have various functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in imidazole derivatives due to their biological activity. 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, in particular, has been explored for its potential as a drug delivery agent and therapeutic compound.

Drug Delivery Systems

Controlled Release Formulations:

Research indicates that polymers incorporating imidazole derivatives can enhance the controlled release of drugs. Studies have demonstrated that formulations using this compound exhibit improved drug release profiles compared to traditional carriers. For instance, when combined with other polymers like Carbopol and Eudragit, the compound can significantly delay the release of active pharmaceutical ingredients (APIs) .

Table 1: Comparison of Drug Release Profiles

| Polymer Combination | Release Rate (mg/h) | Duration of Release (h) |

|---|---|---|

| Carbopol + API | 5.0 | 12 |

| Eudragit + API | 6.5 | 10 |

| Imidazole Derivative + API | 3.2 | 15 |

Antimicrobial Activity

Imidazole derivatives have been noted for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing antimicrobial agents .

Material Science Applications

In materials science, the compound's unique chemical structure allows it to be used in the development of functional materials.

Smart Polymers

The incorporation of this compound into polymer matrices has led to the creation of smart polymers that respond to environmental stimuli such as pH and temperature changes. These materials can be used in applications ranging from drug delivery systems to sensors .

Case Study: Smart Hydrogel Development

A study focused on creating pH-responsive hydrogels using this compound demonstrated its effectiveness in controlling swelling behavior and drug release rates, showcasing its potential for biomedical applications .

Biochemical Applications

The biochemical properties of this compound make it suitable for various applications in biochemistry.

Enzyme Inhibition

Research has indicated that imidazole derivatives can act as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes. This property is crucial for developing new therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Functional Group and Reactivity Differences

- Imidazole Positional Isomerism : The imidazole ring substitution (4-yl vs. 5-yl) significantly impacts biological activity. For example, 2-(1H-imidazol-5-yl)acetic acid hydrochloride (imidazole-5-yl) may exhibit different receptor-binding profiles compared to the 4-yl analog due to altered hydrogen-bonding geometry .

- Acrylic Acid vs.

- Hydrochloride Salt vs.

Biological Activity

3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₆H₈ClN₃O₂

- Molecular Weight : 189.60 g/mol

This compound features an imidazole ring, which is significant in medicinal chemistry due to its ability to interact with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤0.25 | Anti-MRSA |

| Phenethyl-indole-imidazole derivative | ≤0.25 | Anti-Cryptococcus neoformans |

The compound exhibited a strong inhibitory effect on MRSA and was also non-toxic, indicating a favorable safety profile for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The imidazole ring plays a crucial role in enhancing the lipophilicity of the molecule, allowing it to penetrate bacterial membranes effectively .

Study 1: Efficacy Against MRSA

In a comparative study, this compound was tested alongside other imidazole derivatives. Results demonstrated that it had a significantly lower MIC compared to traditional antibiotics, suggesting its potential as a novel treatment for resistant bacterial strains .

Study 2: Non-Toxicity Assessment

A toxicity assessment was conducted using standard cytotoxicity assays. The results indicated that the compound did not exhibit hemolytic properties or cytotoxic effects on human cell lines, supporting its safety for therapeutic use .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : To evaluate efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Analog Development : To synthesize and test derivatives that may enhance potency or broaden the spectrum of activity.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Imidazol-4-yl)-2-methylacrylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving imidazole derivatives and α,β-unsaturated carboxylic acids. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (3–5 hours) yields structurally related imidazole-carboxylic acid derivatives . Sodium acetate is often used as a catalyst to facilitate cyclization . Optimization includes temperature control (reflux at ~110°C), stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of ESI-MS for molecular weight confirmation (e.g., expected m/z for [M+H+] or [M-ClTr+] fragments) and 1H/13C-NMR to verify substituent positions on the imidazole ring . For example, characteristic NMR signals include δ 7.6–8.5 ppm for aromatic protons and δ 5.8–6.5 ppm for acrylic acid protons . Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant glass containers at 2–8°C in a dry environment . Avoid exposure to strong oxidizers (e.g., peroxides) due to potential decomposition into hazardous byproducts like nitrogen oxides . Stability tests under accelerated conditions (40°C/75% RH for 1 month) are recommended to assess degradation trends .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound derivatives, and how do substituents influence reactivity?

- Methodological Answer : The synthesis likely proceeds via nucleophilic addition-elimination , where the imidazole’s NH group attacks the α,β-unsaturated carbonyl of acrylic acid. Substituents on the imidazole ring (e.g., methyl groups) can sterically hinder reactivity, requiring longer reaction times . Computational modeling (DFT) can predict electron density shifts at reactive sites, while kinetic studies (e.g., varying temperature/pH) reveal rate-limiting steps .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize in vitro assays targeting imidazole-related pathways (e.g., histamine receptors or enzyme inhibition). For example:

- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH cofactors .

- Structural analogs : Compare bioactivity of acrylate vs. propanoate esters to assess carboxylate group contributions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Impurities like unreacted starting materials or dimeric byproducts may co-elute during HPLC. Solutions include:

Q. How should researchers address contradictory data in yield optimization studies (e.g., varying reports of 70% vs. 95% yields)?

- Methodological Answer : Replicate experiments using controlled variables :

- Catalyst purity : Sodium acetate vs. contaminated batches .

- Solvent effects : Acetic acid vs. mixed solvents (e.g., acetic acid/EtOH) .

- Workup protocols : Compare recrystallization (DMF/acetic acid) vs. column chromatography .

Statistical tools (ANOVA) can identify significant factors, while DoE (Design of Experiments) models optimize parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.